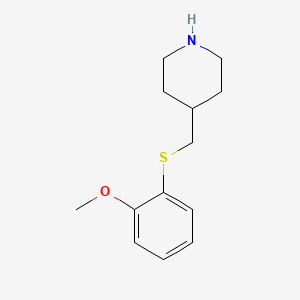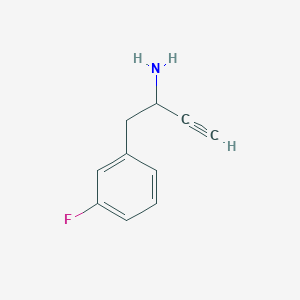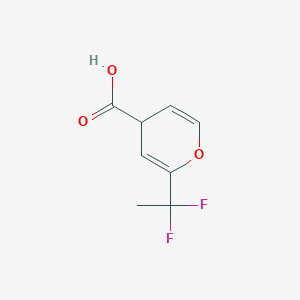![molecular formula C11H16N2O B13217249 (2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide CAS No. 180468-46-6](/img/structure/B13217249.png)
(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is obtained by the formal condensation of propionic acid with ammonia .
- The chemical formula is C9H13NO .
(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide: , is a monocarboxylic acid amide.
Preparation Methods
- Synthetic Routes : Propionamide can be synthesized through the reaction of propionic acid with ammonia.
- Reaction Conditions : The condensation typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
- Industrial Production : While propionamide is not produced on a large scale industrially, it can be prepared in the laboratory.
Chemical Reactions Analysis
- Reactivity : Propionamide is a mono-substituted amide, and it can participate in various organic reactions.
- Common Reagents and Conditions : It can undergo reactions like hydrolysis, amidation, and substitution.
- Major Products : Hydrolysis of propionamide yields propionic acid and ammonia.
Scientific Research Applications
- Chemistry : Propionamide serves as a model compound for studying amide chemistry and reactivity.
- Biology : It may be used in peptide synthesis or as a building block for more complex molecules.
- Medicine : Although not directly used as a drug, understanding its properties informs drug design.
- Industry : Limited industrial applications, but it contributes to our understanding of amides.
Mechanism of Action
- Propionamide itself does not have a specific mechanism of action.
- its derivatives or related compounds may exhibit biological effects through interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
- Similar Compounds : Other simple amides, such as acetamide and butyramide.
- Uniqueness : Propionamide’s uniqueness lies in its specific substitution pattern and its role as a model compound in organic chemistry.
Properties
CAS No. |
180468-46-6 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide |
InChI |
InChI=1S/C11H16N2O/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,12H2,1-2H3,(H,13,14)/t8-,9+/m1/s1 |
InChI Key |
UJLHTMLCGCJXRX-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)[C@@H](C)N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13217170.png)
![3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one](/img/structure/B13217177.png)



![4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13217200.png)


![1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol](/img/structure/B13217233.png)


![3-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B13217254.png)


